D149 Dye

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2Z,5E)-5-[[(3aR,8bR)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24+,41-38-/t31-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFUEQNYOBIXTB-XNJLICFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)N([C@H]5[C@@H]4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D149 Dye: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of the D149 dye, a prominent metal-free organic sensitizer. The information is curated for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound for applications in areas such as dye-sensitized solar cells (DSSCs) and photocatalysis.

Chemical Structure and Identification

D149, also known as Indoline dye D149, is a complex organic molecule characterized by a donor-π-acceptor (D-π-A) architecture. The core structure features an indoline moiety acting as the electron donor, conjugated through a π-bridge to a rhodanine-acetic acid unit which serves as the electron acceptor and anchoring group to semiconductor surfaces.[1]

The IUPAC name for D149 is 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid.[2] Its structure is designed to facilitate efficient intramolecular charge transfer upon photoexcitation, a key process for its function as a sensitizer.

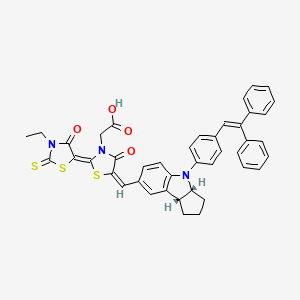

Below is a diagram illustrating the chemical structure of the this compound.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Parameter | Value | Reference(s) |

| IUPAC Name | 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid | [2] |

| CAS Number | 786643-20-7 | [2][3] |

| Molecular Formula | C₄₂H₃₅N₃O₄S₃ | [2][3] |

| Molecular Weight | 741.94 g/mol | [2][3] |

| Synonyms | Indoline dye D149, Purple Dye | [2] |

Physicochemical and Electronic Properties

The photophysical and electronic properties of D149 are central to its performance as a photosensitizer. These properties have been investigated through both experimental measurements and theoretical calculations.

Table 2: Electronic and Photophysical Properties of this compound

| Parameter | Value | Conditions / Notes | Reference(s) |

| Molar Extinction Coefficient (ε) | 68,700 M⁻¹cm⁻¹ | at 540 nm | [4] |

| Absorption Maximum (λmax) | 531 nm | [5] | |

| 525-550 nm | In benzene, acetonitrile, and methanol | [1] | |

| HOMO Energy Level | -5.07 eV | Theoretical (DFT) | [3] |

| LUMO Energy Level | -2.36 eV | Theoretical (DFT) | [3] |

| HOMO-LUMO Gap | 2.1163 eV | Theoretical (TDDFT in ethanol) | [6] |

| Solubility | 1 mg/mL (1.35 mM) | In DMSO (requires sonication) | [7][8] |

| < 0.1 mg/mL (insoluble) | In Water | [7][8] |

The high molar extinction coefficient of D149 indicates its strong ability to absorb light.[4] The HOMO and LUMO energy levels are crucial for determining the feasibility of electron injection into the conduction band of a semiconductor (like TiO₂) and the subsequent regeneration of the dye by the electrolyte in a DSSC.[3] The energy levels provided are based on theoretical calculations and may vary slightly depending on the computational method and solvent environment.

Experimental Protocols

A common application of D149 is in the fabrication of dye-sensitized solar cells. The following section outlines a typical experimental protocol for constructing a DSSC using D149 as the sensitizer.

Preparation of TiO₂ Photoanode

-

Substrate Cleaning: Fluorine-doped tin oxide (FTO) glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, and ethanol for 15 minutes each.

-

TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited on the FTO glass by a method such as spin coating or spray pyrolysis to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (e.g., P25) is deposited by screen printing or the doctor-blade technique.

-

Sintering: The TiO₂-coated FTO glass is gradually heated to around 450-500°C and maintained at this temperature for 30-60 minutes to ensure good electrical contact between the nanoparticles and the substrate. The electrode is then cooled down to room temperature.

Dye Sensitization

-

Dye Solution Preparation: A this compound solution is prepared, typically at a concentration of 0.3-0.5 mM, in a suitable solvent mixture, commonly a 1:1 (v/v) ratio of acetonitrile and tert-butanol.[8]

-

Dye Adsorption: The sintered TiO₂ photoanode is immersed in the this compound solution and kept at room temperature for a specified duration, often ranging from 3 to 24 hours, to allow for the adsorption of the dye onto the TiO₂ surface.[5][8] After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

DSSC Assembly

-

Counter Electrode Preparation: A platinum (Pt) counter electrode is typically prepared by depositing a thin layer of a Pt precursor (e.g., H₂PtCl₆) onto another FTO glass substrate, followed by heating at around 400°C for 20 minutes.[8]

-

Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn®) to prevent short-circuiting.

-

Electrolyte Injection: The space between the electrodes is filled with an electrolyte solution, which commonly consists of an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile or 3-methoxypropionitrile.[4] The filling hole is then sealed.

The following diagram illustrates the workflow for the fabrication of a D149-sensitized solar cell.

Signaling Pathway in Dye-Sensitized Solar Cells

The operation of a D149-based DSSC involves a series of electron transfer processes, which can be visualized as a signaling pathway.

-

Photoexcitation: The this compound absorbs incident photons, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Injection: The excited electron is rapidly injected from the LUMO of the this compound into the conduction band of the TiO₂ semiconductor.

-

Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the FTO-coated glass, generating an electric current in the external circuit.

-

Dye Regeneration: The oxidized this compound (D149⁺) is regenerated back to its ground state by accepting an electron from the iodide (I⁻) ions in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).

-

Electrolyte Regeneration: The triiodide ions diffuse to the platinum counter electrode, where they are reduced back to iodide ions by the electrons that have traveled through the external circuit, thus completing the cycle.

The following diagram illustrates the electron transfer pathway in a D149-sensitized solar cell.

Conclusion

D149 remains a significant benchmark molecule in the field of metal-free organic photosensitizers. Its well-defined chemical structure, coupled with its excellent photophysical and electronic properties, makes it a valuable tool for researchers in materials science, solar energy conversion, and photocatalysis. The detailed information and protocols provided in this guide are intended to support further research and development in these and related scientific disciplines.

References

- 1. Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. D149 染料 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling the Electronic Behavior of D149: A Photophysical and Electrochemical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The indoline-based organic dye, D149, has emerged as a significant contender in the field of dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiencies.[1][2] Its performance is intrinsically linked to its photophysical and electrochemical characteristics, which govern the critical processes of light absorption, electron injection, and dye regeneration. This technical guide provides an in-depth analysis of these core properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Core Photophysical and Electrochemical Data

The following tables summarize the key quantitative data for the D149 dye, providing a comparative overview of its behavior in different environments.

Photophysical Properties

The photophysical properties of D149 are highly sensitive to the solvent environment, a common trait for donor-π-acceptor dyes.[1] The large Stokes shift observed in polar solvents is indicative of a significant change in dipole moment upon photoexcitation, facilitating charge separation.[1]

| Property | Solvent/Matrix | Value | Reference |

| Absorption Maximum (λmax) | Benzene | 525 nm | [1] |

| Acetonitrile | 531 nm | [1] | |

| Methanol | 548 nm | [1] | |

| Ethanol | 545 nm | [3] | |

| Chloroform | 568 nm | [3] | |

| Molar Extinction Coefficient (ε) | Not Specified | 68,700 M-1cm-1 at 540 nm | [4] |

| Emission Maximum (λem) | Benzene | 620 nm | [1] |

| Acetonitrile | 645 nm | [1] | |

| Methanol | 685 nm | [1] | |

| Fluorescence Quantum Yield (Φf) | Chloroform | 0.1 | [3] |

| Excited State Lifetime (τ) | Acetonitrile | 330 ps | [5] |

| Methanol | 100 ps | [1] | |

| Chloroform | 0.90 ns | [3] | |

| On TiO2 | 84 ps | [6] | |

| On ZrO2 | 640 ps | [6] |

Electrochemical Properties

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of the feasibility of electron injection into the semiconductor's conduction band and regeneration by the electrolyte in DSSCs.

| Property | Method | Value (eV) | Reference |

| HOMO | DFT Calculation | -5.07 | [2] |

| LUMO | DFT Calculation | -2.36 | [2] |

| Redox Potential (Eox) | In Solution | 0.69 V vs NHE | [7] |

Experimental Protocols

The characterization of D149's photophysical and electrochemical properties relies on a suite of spectroscopic and electrochemical techniques. The following are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient of the this compound.

Objective: To measure the wavelengths of light absorbed by D149 and quantify the strength of this absorption.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., acetonitrile, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of D149 in the desired solvent at a known concentration (e.g., 1 x 10-5 M). From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the D149 solution before filling it. Place the cuvette with the D149 solution in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique is employed to measure the emission spectrum and the fluorescence quantum yield of D149.

Objective: To determine the wavelengths of light emitted by D149 after excitation and to quantify the efficiency of this emission.

Materials:

-

This compound

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the D149 sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax of the this compound.

-

Emission Spectrum Measurement: Record the fluorescence emission spectrum of the D149 solution by scanning the emission monochromator over a suitable wavelength range.

-

Standard Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the standard solution.

-

Data Analysis: The fluorescence quantum yield (Φf) of the this compound is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry is utilized to determine the HOMO and LUMO energy levels of the this compound.

Objective: To measure the oxidation and reduction potentials of D149, from which the HOMO and LUMO energy levels can be estimated.

Materials:

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent.

-

Sample Preparation: Dissolve a small amount of D149 in the electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Measurement: Assemble the three-electrode cell and immerse the electrodes in the sample solution. Connect the electrodes to the potentiostat. Apply a potential sweep, starting from a potential where no reaction occurs, to a potential sufficient to oxidize the dye, and then reverse the scan to reduce the oxidized species.

-

Data Analysis: The resulting voltammogram will show oxidation and reduction peaks. The onset potential of the first oxidation peak can be used to estimate the HOMO energy level, and the onset of the first reduction peak can be used to estimate the LUMO energy level, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+). The energy levels can be calculated using the following empirical formulas: EHOMO = - (Eoxonset - E1/2, Fc/Fc+ + 4.8) eV ELUMO = - (Eredonset - E1/2, Fc/Fc+ + 4.8) eV

Visualizing a Key Process and Workflow

Electron Injection and Regeneration in a Dye-Sensitized Solar Cell

The following diagram illustrates the fundamental process of light harvesting, electron injection, and dye regeneration in a DSSC sensitized with D149.

Caption: Electron transfer pathway in a D149-sensitized solar cell.

Experimental Workflow for D149 Characterization

The following diagram outlines the logical flow of experiments for a comprehensive photophysical and electrochemical characterization of the this compound.

Caption: Workflow for characterizing the this compound.

References

In-Depth Technical Guide to the Absorption and Emission Spectra Analysis of D149 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline dye D149, scientifically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a metal-free organic sensitizer that has garnered significant attention in the field of dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and promising power conversion efficiencies. A thorough understanding of its photophysical properties, particularly its absorption and emission characteristics, is crucial for optimizing its performance in various applications, including but not limited to solar energy conversion and biomedical imaging. This technical guide provides a comprehensive analysis of the absorption and emission spectra of D149, detailed experimental protocols for their measurement, and a summary of its key photophysical data.

Photophysical Properties of D149 Dye

The photophysical properties of D149 are highly dependent on its solvent environment, a phenomenon known as solvatochromism. The dye exhibits a strong intramolecular charge-transfer (ICT) character, which is reflected in the significant shifts of its absorption and emission bands in solvents of varying polarity.

Data Presentation

The following table summarizes the key photophysical data for this compound in different solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Benzene | 530 | 582 | Not Reported |

| Toluene | Not Reported | Not Reported | Not Reported |

| Acetonitrile | 525 | 630 | 68,700 (at 540 nm)[1] |

| Methanol | 523 | 652 | Not Reported |

| Chloroform | Not Reported | Not Reported | Not Reported |

| Tetrahydrofuran (THF) | Not Reported | Not Reported | Not Reported |

Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Experimental Protocols

Precise and reproducible measurements of absorption and emission spectra are fundamental to characterizing the this compound. Below are detailed methodologies for these key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of this compound in a solvent using a UV-Vis spectrophotometer.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., acetonitrile, methanol, benzene)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of D149 in the desired solvent with a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for absorption measurements (typically in the micromolar range, ensuring the maximum absorbance is between 0.5 and 1.5).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to stabilize (typically 15-30 minutes).

-

Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

Select the appropriate scan speed and slit width.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and scattering.

-

-

Sample Measurement:

-

Rinse the cuvette with the D149 solution a few times before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the absorption spectrum of the D149 solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

If the concentration and path length are known, calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law (A = εcl).

-

Fluorescence Emission Spectroscopy

This protocol describes the procedure for measuring the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis, but typically more dilute)

-

Spectroscopic grade solvents

-

Quartz fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of D149 in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the light source to stabilize.

-

Set the excitation wavelength (λ_ex), which is typically the absorption maximum (λ_abs) of the dye.

-

Define the emission wavelength range to be scanned (e.g., from λ_ex + 10 nm to 800 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

-

-

Blank Measurement:

-

Record an emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

-

Sample Measurement:

-

Place the cuvette containing the D149 solution in the sample holder.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

Correct the spectrum for instrument response if necessary (most modern instruments perform this correction automatically).

-

The integrated area under the corrected emission spectrum is proportional to the fluorescence quantum yield.

-

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the absorption and emission spectra of the this compound.

References

understanding the HOMO and LUMO energy levels of D149 dye

An In-Depth Technical Guide to the Frontier Molecular Orbital Energy Levels of D149 Dye

This guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the indoline-based this compound, a prominent metal-free organic sensitizer in the field of dye-sensitized solar cells (DSSCs). The electronic and photophysical properties of D149 are critically dependent on these frontier orbitals, which govern the processes of light absorption, electron injection, and dye regeneration.

Data Presentation: HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels of D149 have been determined by both experimental techniques, primarily cyclic voltammetry (CV), and theoretical methods, such as Density Functional Theory (DFT). The reported values can vary based on the methodology, solvent, and whether the dye is in solution or adsorbed onto a surface. The following table summarizes key reported values.

| HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method of Determination | Solvent/Environment | Reference |

| -5.07 | -2.36 | 2.71 | DFT Calculation | Gas Phase | [1] |

| -5.49 | - | - | Photoelectron Spectroscopy (AC-3) | Solid Film | |

| +1.14 (vs. NHE) | - | - | Not Specified | Adsorbed on TiO₂ |

Note: Potentials vs. the Normal Hydrogen Electrode (NHE) can be converted to the vacuum scale. The HOMO level of +1.14 V vs. NHE corresponds to approximately -5.54 eV vs. vacuum, assuming the NHE potential is -4.4 V vs. vacuum.

Experimental and Computational Protocols

The determination of HOMO and LUMO energy levels is crucial for assessing the suitability of a dye for DSSC applications. These levels dictate the thermodynamic driving forces for electron injection into the semiconductor conduction band and regeneration by the electrolyte.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the most common electrochemical technique used to experimentally estimate the HOMO and LUMO energy levels of organic dyes. It measures the oxidation and reduction potentials of the molecule.

Methodology:

-

Sample Preparation: A solution of the this compound (typically ~1 mM) is prepared in a suitable organic solvent, such as acetonitrile or dichloromethane. An inert supporting electrolyte, like 0.1 M tetrabutylammonium hexafluorophosphate (NBu₄PF₆), is added to ensure conductivity.[2]

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire.[2]

-

-

Internal Standard: Ferrocene (Fc) is often added as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential, which is used to calibrate the measurements against the vacuum level.[2]

-

Measurement: The potential of the working electrode is swept linearly with time, first in the anodic (positive) direction to oxidize the dye, and then in the cathodic (negative) direction to reduce it. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

-

Data Analysis and Calculation:

-

The onset potential of the first oxidation peak (Eox) is determined from the voltammogram. This potential corresponds to the removal of an electron from the HOMO.

-

The onset potential of the first reduction peak (Ered) is determined, corresponding to the addition of an electron to the LUMO.

-

The HOMO and LUMO energy levels are calculated relative to the vacuum level using the following empirical equations, where the potential of the Fc/Fc⁺ couple is taken as -4.8 eV or -5.1 eV relative to the vacuum, depending on the convention used.[2]

-

EHOMO (eV) = -e [Eox(onset) vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -e [Ered(onset) vs Fc/Fc⁺ + 4.8]

-

-

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical framework for predicting the electronic structure and frontier orbital energies of molecules like D149.

Methodology:

-

Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the D149 molecule. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-31G(d) basis set.[1] The calculation is run until the forces on the atoms are minimized, and a stable geometric structure is found.

-

Frequency Calculation: A frequency calculation is often performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed. This calculation provides the energies of all the molecular orbitals.

-

Data Extraction: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted directly from the output file of the calculation. The HOMO-LUMO energy gap is the difference between these two values (ΔE = ELUMO - EHOMO).

-

Solvent Effects: To better approximate experimental conditions, these calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).

Visualizations

D149 Energy Level Diagram in a Dye-Sensitized Solar Cell (DSSC)

The operation of a DSSC relies on the favorable alignment of the energy levels of its components. The LUMO of the dye must be higher in energy (more negative potential) than the conduction band edge of the semiconductor (typically TiO₂) to ensure efficient electron injection. The HOMO of the dye must be lower in energy (more positive potential) than the redox potential of the electrolyte (typically I⁻/I₃⁻) for effective dye regeneration.

Caption: Energy level alignment in a D149-sensitized solar cell.

Logical Workflow for Characterizing this compound

This workflow outlines the process from synthesis to performance evaluation, highlighting the central role of HOMO/LUMO determination.

Caption: Workflow for this compound characterization and DSSC application.

References

D149 Indoline Dye: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to D149 Indoline Dye

D149, chemically known as 5-[[4-[4-(2,2-diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid, is a donor-π-acceptor (D-π-A) type organic dye.[4] The indoline moiety serves as the electron donor, conjugated through a π-bridge to a rhodanine-based acceptor with a carboxylic acid anchoring group.[5] This molecular design facilitates efficient charge separation upon photoexcitation, a critical characteristic for its application in DSSCs.[2]

Table 1: Physicochemical Properties of D149 Dye

| Property | Value | Reference |

| Molecular Formula | C42H35N3O4S3 | [3] |

| Molecular Weight | 741.94 g/mol | [3] |

| Appearance | Light brown to black solid | [3] |

| Peak Extinction Coefficient | 68,700 M⁻¹cm⁻¹ at 540 nm | [3] |

| Solubility | Soluble in DMSO, Acetonitrile/tert-butanol (1:1 v/v) | [3] |

Synthesis of D149 Indoline Dye

A detailed experimental protocol for the synthesis of D149 is not explicitly detailed in the reviewed scientific literature. However, based on the structure of D149 and common synthetic routes for similar indoline dyes, a plausible multi-step synthesis can be proposed. The overall strategy involves the separate synthesis of the indoline donor aldehyde and the rhodanine acceptor, followed by a final Knoevenagel condensation.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Synthesis of the Indoline Aldehyde Donor: This involves the construction of the hexahydrocyclopent[b]indole core functionalized with the 4-(2,2-diphenylethenyl)phenyl group and a formyl group at the 7-position.

-

Synthesis of the Rhodanine-3-acetic Acid Acceptor: This involves the N-alkylation of a rhodanine derivative with an acetic acid moiety.

-

Final Knoevenagel Condensation: The aldehyde donor and the active methylene group of the rhodanine acceptor are condensed to form the final this compound.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocols for Key Reactions

The following are generalized protocols for the types of reactions likely involved in the synthesis of D149, based on the synthesis of other indoline dyes.

Protocol 1: Vilsmeier-Haack Formylation for Aldehyde Synthesis (Hypothetical)

-

To a cooled (0 °C) solution of the indoline donor precursor in anhydrous DMF, add phosphorus oxychloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

Protocol 2: Knoevenagel Condensation for Final Dye Synthesis (Hypothetical)

-

Dissolve the indoline aldehyde donor and the rhodanine-3-acetic acid acceptor in a suitable solvent such as acetonitrile or a mixture of chloroform and ethanol.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the reaction mixture for several hours until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization or column chromatography.

Purification of D149 Indoline Dye

The purification of D149 is crucial for achieving high performance in its applications. The primary methods for purifying indoline dyes are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a standard method for the purification of organic dyes.

Protocol 3: Column Chromatography Purification

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

-

Load the dissolved dye onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol).

-

Collect the fractions containing the pure dye, identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization can be employed for further purification if a suitable solvent system is identified.

Protocol 4: Recrystallization

-

Dissolve the crude or column-purified this compound in a minimal amount of a hot solvent or solvent mixture in which the dye has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, acetonitrile, or a mixture of chloroform and hexane).

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Caption: General purification workflow for this compound.

Characterization Data

The following table summarizes key characterization data for D149 found in the literature, which can be used to confirm the identity and purity of the synthesized dye.

Table 2: Characterization Data for this compound

| Technique | Observed Peaks/Signals | Reference |

| FT-IR (cm⁻¹) | 1697 (C=O), 1547 (C=C), 1240 (N-C=), 1128 (C-O) | |

| ¹H NMR (DMSO-d₆) | 7.0-7.5 ppm (multiple unresolved aromatic and olefinic signals) | [2] |

| UV-Vis (in ACN/t-BuOH) | λmax ≈ 525-550 nm | [2] |

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of D149 indoline dye. While a specific, publicly documented synthesis protocol remains elusive, a plausible synthetic route based on established organic chemistry principles has been outlined. The provided general protocols for key reactions and purification methods, along with characterization data, offer a valuable resource for researchers working with D149 and similar indoline dyes. The successful synthesis and rigorous purification of D149 are paramount to achieving optimal performance in its various applications, particularly in the advancement of dye-sensitized solar cell technology.

References

D149 dye mechanism of action in dye-sensitized solar cells

An In-depth Technical Guide on the Core Mechanism of Action of D149 Dye in Dye-Sensitized Solar Cells

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in a photosensitive dye that absorbs light and initiates the process of converting solar energy into electrical energy.[3][4] Among the various sensitizers developed, D149, a metal-free indoline dye, has emerged as one of the most effective organic dyes, achieving high power conversion efficiencies.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of the this compound in DSSCs, tailored for researchers and professionals in the fields of materials science and solar energy.

The this compound is characterized by its indoline core, which acts as an electron donor, conjugated to a cyanoacrylic acid group that serves as both an electron acceptor and an anchoring group to the semiconductor surface.[1] Its molecular structure is designed to exhibit a high molar extinction coefficient, enabling efficient light harvesting.[1][6]

Chemical Structure of D149

The molecular structure of D149 is 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3-3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid.[7]

Molecular Formula : C₄₂H₃₅N₃O₄S₃[8][9] Molecular Weight : 741.94 g/mol [7][9]

Core Mechanism of Action in Dye-Sensitized Solar Cells

The operation of a D149-based DSSC involves a series of photo-electrochemical processes that collectively convert light into electricity. The overall mechanism can be broken down into five key steps, which are initiated by the absorption of photons by the this compound molecules adsorbed onto a mesoporous semiconductor surface, typically titanium dioxide (TiO₂) or zinc oxide (ZnO).[1]

-

Light Absorption (Photoexcitation) : The process begins when incident sunlight strikes the this compound. The dye absorbs a photon, causing an electron to be promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[3][4] This creates an excited state of the dye (D149*). The absorption spectrum of D149 shows a major band around 525-550 nm, which is attributed to an intense charge-transfer transition.[5]

-

Reaction : D149 + hν → D149*

-

-

Electron Injection : The excited electron in the LUMO of the D149* is rapidly injected into the conduction band (CB) of the semiconductor nanoparticle film.[1][10] This process is highly efficient and occurs on a femtosecond to picosecond timescale. For this to occur, the LUMO energy level of the dye must be higher than the conduction band edge of the semiconductor.[11] This energy alignment facilitates the directional flow of electrons.

-

Reaction : D149* → D149⁺ + e⁻(TiO₂)

-

-

Charge Transport : The injected electrons percolate through the interconnected network of semiconductor nanoparticles to the transparent conducting oxide (TCO) coated glass substrate, which serves as the photoanode.[3] These electrons are then collected and transported to the external circuit, generating an electric current.

-

Dye Regeneration : The oxidized dye molecule (D149⁺) must be quickly returned to its neutral ground state to be able to absorb another photon. This is accomplished by an electron donation from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte solution.[1][12] For efficient regeneration, the HOMO energy level of the dye must be lower than the redox potential of the electrolyte.[11]

-

Reaction : D149⁺ + 3I⁻ → D149 + I₃⁻ + 2e⁻

-

-

Electrolyte Regeneration : The oxidized redox species (I₃⁻) diffuses to the counter electrode (typically platinum-coated glass). Here, it is reduced back to its original state (I⁻) by the electrons that have traveled through the external circuit.[10] This completes the circuit, allowing for the continuous conversion of light into electricity.

-

Reaction : I₃⁻ + 2e⁻(counter electrode) → 3I⁻

-

The following diagram illustrates the complete operational cycle of a D149-based dye-sensitized solar cell.

Caption: The operational principle of a this compound-sensitized solar cell.

Quantitative Performance Data

The performance of DSSCs sensitized with this compound has been reported in numerous studies. The key photovoltaic parameters are summarized in the table below. It is important to note that performance can vary significantly based on the semiconductor material, electrolyte composition, and presence of co-adsorbents.

| Semiconductor | Electrolyte System | Voc (mV) | Jsc (mA/cm²) | FF | PCE (%) | Reference |

| TiO₂ | Acetonitrile-based | - | - | - | 9.0 | [5][13] |

| TiO₂ | Ionic Liquid-based | - | - | - | 6.67 | [13] |

| TiO₂ | TEMPO-based | - | 4.9 | - | - | [14] |

| TiO₂ | (Not specified) | 624 | 9.43 | - | 3.67 | [15] |

| TiO₂ | (Not specified, with CDCA) | 710 | 17.1 | 0.74 | 9.0 | [16] |

| ZnO | 2,2,2-Trifluoroethanol | - | - | - | 1.662 | [17][18] |

-

Voc : Open-circuit voltage

-

Jsc : Short-circuit current density

-

FF : Fill factor

-

PCE : Power conversion efficiency

-

CDCA : Chenodeoxycholic acid (a co-adsorbent to prevent dye aggregation)

Experimental Protocols

This section details a generalized protocol for the fabrication and characterization of a D149-sensitized solar cell, based on common laboratory practices.

I. Photoanode Preparation

-

Substrate Cleaning : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and ethanol for 15 minutes each.

-

Blocking Layer Deposition : A thin, compact blocking layer of TiO₂ is often applied to the FTO surface (e.g., by spin coating a precursor solution or sputtering) to prevent charge recombination between the electrolyte and the FTO.

-

Mesoporous TiO₂ Film Deposition : A paste containing TiO₂ nanoparticles is deposited onto the substrate using a technique like screen printing or doctor-blading to create a porous film with a high surface area.

-

Sintering : The coated electrode is gradually heated to around 450-500°C and maintained at that temperature for approximately 30 minutes. This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.

II. Dye Sensitization

-

Dye Solution Preparation : A sensitizing solution is prepared by dissolving this compound in a suitable solvent, typically a 1:1 volume mixture of acetonitrile and tert-butanol, to a concentration of 0.3-0.5 mM.[9][19]

-

Adsorption : The sintered TiO₂ photoanode, while still warm (around 80-110°C), is immersed in the this compound solution and left for several hours (e.g., overnight) in the dark to allow for the self-assembly of a dye monolayer on the TiO₂ surface.[9]

-

Rinsing : After sensitization, the photoanode is removed from the dye solution and rinsed with the same solvent (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

III. Solar Cell Assembly

-

Counter Electrode Preparation : A platinum catalyst layer is deposited on another FTO glass substrate, for example, by dropping a solution of H₂PtCl₆ and heating it to 400°C for 20 minutes.[9]

-

Assembly : The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin thermoplastic spacer (e.g., 25-60 μm thick Surlyn).

-

Sealing : The cell is sealed by heating the polymer spacer to ensure a hermetic seal.

-

Electrolyte Filling : The electrolyte solution (e.g., containing 0.6 M DMII, 0.05 M I₂, 0.1 M LiI, and 0.5 M TBP in acetonitrile) is introduced into the cell through a pre-drilled hole in the counter electrode via vacuum back-filling.[9] The hole is then sealed.

IV. Photovoltaic Characterization

-

Current-Voltage (J-V) Measurement : The assembled DSSC is tested under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The current density and voltage are measured to determine the Voc, Jsc, FF, and PCE.

-

Incident Photon-to-Current Conversion Efficiency (IPCE) : The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light.

The following diagram provides a visual representation of the experimental workflow for fabricating a D149-based DSSC.

Caption: Experimental workflow for DSSC fabrication and testing.

Conclusion

The D149 indoline dye has proven to be a highly effective sensitizer for dye-sensitized solar cells. Its mechanism of action is a well-orchestrated sequence of photoexcitation, electron transfer, and regeneration processes that enable the efficient conversion of solar energy. The key to its success lies in its strong light absorption in the visible spectrum and the favorable alignment of its electronic energy levels with those of the semiconductor and the redox electrolyte. Further optimization of cell components, such as the use of co-adsorbents to mitigate dye aggregation and the development of novel electrolyte systems, continues to push the performance boundaries of D149-based DSSCs, reinforcing their potential as a viable next-generation photovoltaic technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]

- 3. Dye-Sensitized Solar Cells: Fundamentals and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D149 色素 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. D149;Indoline dye D149 | C42H35N3O4S3 | CID 71433733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector [mdpi.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Improved performance of this compound-sensitized ZnO-based solar cell under solvents activation effect | Semantic Scholar [semanticscholar.org]

- 19. rsc.org [rsc.org]

Unveiling the Electronic Landscape of D149 Dye: A Theoretical DFT Perspective

An In-depth Technical Guide for Researchers and Scientists

The indoline-based organic dye, D149, has emerged as a highly promising sensitizer in the realm of dye-sensitized solar cells (DSSCs), demonstrating impressive solar energy conversion efficiencies.[1][2] A thorough understanding of its electronic structure is paramount for optimizing its performance and designing next-generation dyes. This technical guide delves into the theoretical studies of D149's electronic properties using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), providing a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Core Electronic Properties: A Quantitative Overview

Theoretical calculations have provided significant insights into the electronic behavior of the D149 dye. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in the dye's function as a photosensitizer. The HOMO level indicates the ability of the dye to donate an electron, while the LUMO level signifies its ability to accept an electron. The energy gap between these orbitals is a key determinant of the dye's absorption spectrum.

Various studies have employed different DFT functionals to compute these properties, leading to a range of values. The table below summarizes key quantitative data from several theoretical investigations, offering a comparative look at the electronic characteristics of D149.

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) | Oscillator Strength (f) | Reference |

| B3LYP/6-31G(d) | -4.901 | -2.873 | 2.028 | 585.7 | 0.913 | [3][4] |

| PBE0/PCM/6-31G* | - | - | - | ~525-550 | 2.06 | [1][5][6][7] |

| B3LYP/6-31G(d) | -4.95 | -2.56 | 2.39 | - | - | [3] |

| TD-DFT (generic) | - | - | - | ~525-550 | - | [1] |

Note: The performance of different functionals can vary, with PBE0 and B3LYP being commonly used for indoline dyes. The choice of functional and basis set can influence the calculated values.[8][9]

The primary electronic transition of interest in D149 is the S0 → S1 transition, which corresponds to the main absorption band in the visible region.[1] This transition is characterized as an intense charge-transfer (CT) process, where electron density moves from the indoline donor unit (where the HOMO is largely localized) to the rhodanine-acetic acid acceptor unit (where the LUMO is predominantly located).[1] This efficient charge separation is fundamental to the successful injection of electrons from the excited dye into the conduction band of a semiconductor like TiO2 in a DSSC.[1][2]

Experimental Protocols: A Guide to Computational Methodology

The theoretical investigation of the this compound's electronic structure typically involves a multi-step computational workflow. The following outlines a detailed methodology based on common practices cited in the literature.[3][8][10]

1. Ground-State Geometry Optimization:

-

Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[3][8]

-

Method: Density Functional Theory (DFT) is the primary method.

-

Functional: A hybrid functional such as B3LYP or PBE0 is often chosen.[5][6][7][8][9] Other functionals like CAM-B3LYP and MPW1K have also been tested.[8][9]

-

Basis Set: The 6-31G(d) or 6-31G* basis set is a standard choice for these types of molecules.[3][8]

-

Procedure: The initial structure of the D149 molecule is built and its geometry is optimized without any symmetry constraints to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

2. Frequency Calculations:

-

Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Procedure: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure.

3. Electronic Structure Analysis:

-

Procedure: Once the optimized geometry is obtained, a single-point energy calculation is performed to analyze the frontier molecular orbitals (HOMO and LUMO), their energy levels, and their spatial distribution.

4. Excited-State Calculations:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies, oscillator strengths, and absorption spectra.[1][5][6][7]

-

Procedure: Using the optimized ground-state geometry, the lowest singlet-singlet electronic transitions are calculated. The transition with the highest oscillator strength typically corresponds to the main absorption peak observed experimentally.

-

Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into both the ground and excited-state calculations.[5][6][7] Acetonitrile is a commonly used solvent in these simulations.[1]

Visualizing the Process and a Key Electronic Transition

To further clarify the computational workflow and the fundamental electronic process, the following diagrams are provided.

References

- 1. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. shd.org.rs [shd.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. A TD-DFT investigation of ground and excited state properties in indoline dyes used for dye-sensitized solar cells. | Semantic Scholar [semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Guide: D149 Dye (CAS Number 786643-20-7) - Properties and Applications in Materials Science

For the attention of: Researchers, scientists, and materials development professionals.

This technical guide provides a comprehensive overview of the properties and applications of the compound with CAS number 786643-20-7, commonly known as D149 Dye or Indoline Dye D149. While the initial inquiry suggested an interest in its relevance to drug development, extensive research indicates that the primary and well-documented application of this compound lies within the field of materials science, specifically in the development of dye-sensitized solar cells (DSSCs). There is currently no scientific literature to support its use or investigation as a therapeutic agent.

Core Compound Identification and Properties

This compound is a metal-free organic dye belonging to the indoline class of compounds.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 786643-20-7 | [1][2] |

| Synonyms | Indoline dye D149, Purple Dye, 5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3-3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic acid | [1] |

| Molecular Formula | C42H35N3O4S3 | [1][2] |

| Molecular Weight | 741.94 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 284-289 °C | [2] |

| Maximum Absorption (λmax) | 531 nm | [2] |

| Molar Extinction Coefficient | 68,700 M⁻¹cm⁻¹ | [2] |

| Solubility | Soluble in DMSO (requires sonication) | [3] |

Primary Application: Dye-Sensitized Solar Cells (DSSCs)

This compound is a highly efficient sensitizer used in the fabrication of dye-sensitized solar cells.[2] Its primary function is to absorb photons from sunlight and inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), thereby generating an electric current.

Mechanism of Action in DSSCs

The high performance of D149 in DSSCs is attributed to its strong absorption in the visible spectrum and its molecular structure, which facilitates efficient electron transfer. The operational principle can be summarized in the following steps:

-

Light Absorption: The this compound molecule, adsorbed onto the surface of a mesoporous TiO2 layer, absorbs incoming photons, causing an electron to be excited from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

-

Electron Injection: The excited electron is rapidly injected from the LUMO of the dye into the conduction band of the TiO2 semiconductor.

-

Electron Transport: The injected electrons travel through the TiO2 network to the photoanode and then to an external circuit, generating an electrical current.

-

Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by a redox electrolyte, typically an iodide/triiodide couple, completing the circuit.

The following diagram illustrates the electron transfer process in a D149-sensitized solar cell.

Experimental Protocol: Fabrication of a D149-Sensitized Solar Cell

The following is a generalized experimental protocol for the construction of a laboratory-scale DSSC using this compound. This protocol is based on methodologies commonly cited in materials science literature.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO2) paste

-

This compound solution (0.3-0.5 mM in a suitable solvent, e.g., acetonitrile/tert-butanol)

-

Platinum catalyst solution (e.g., H2PtCl6)

-

Redox electrolyte solution (e.g., containing LiI, I2, and an organic solvent)

-

Surlyn or other thermoplastic sealant

Workflow:

Detailed Steps:

-

Photoanode Preparation:

-

Clean the FTO glass substrates thoroughly using a sequence of detergent, deionized water, and ethanol in an ultrasonic bath.

-

Deposit a thin layer of TiO2 paste onto the conductive side of the FTO glass using a technique such as screen printing or doctor blading.

-

Sinter the TiO2-coated substrate at high temperatures (typically 450-500 °C) to create a mesoporous film with good electrical contact to the FTO.

-

-

Dye Sensitization:

-

After cooling to room temperature, immerse the TiO2 photoanode in a solution of this compound for a specified period (e.g., 12-24 hours) to ensure complete adsorption of the dye onto the TiO2 surface.

-

Rinse the sensitized photoanode with a suitable solvent to remove any non-adsorbed dye molecules.

-

-

Counter Electrode Preparation:

-

Prepare the counter electrode by depositing a thin layer of platinum catalyst onto another FTO glass substrate.

-

-

Cell Assembly:

-

Assemble the sensitized photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant such as Surlyn.

-

Heat the assembly to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.

-

-

Electrolyte Filling:

-

Introduce the redox electrolyte into the space between the electrodes through the pre-drilled holes via vacuum backfilling.

-

Seal the holes to prevent leakage of the electrolyte.

-

Relevance to Drug Development: An Important Clarification

The user's initial request focused on the properties and applications of CAS number 786643-20-7 in the context of drug development. However, a thorough review of the scientific literature reveals no evidence of this compound being investigated for any therapeutic purpose. The term "indoline" refers to a core chemical structure that is found in some pharmacologically active molecules. However, the specific compound D149, with its extended conjugation and specific functional groups, has been exclusively developed and characterized for its optoelectronic properties.

Therefore, for professionals in drug development, it is crucial to note that D149 is a specialized dye for materials science applications and is not a candidate for pharmaceutical research. There are no known signaling pathways associated with this compound in a biological context, nor are there any preclinical or clinical trial data available.

Conclusion

This compound (CAS 786643-20-7) is a well-characterized indoline-based organic dye with significant applications in the field of renewable energy, specifically in dye-sensitized solar cells. Its excellent light-harvesting properties and efficient electron injection capabilities make it a valuable component in the ongoing research and development of third-generation photovoltaic technologies. For researchers and scientists in materials science, D149 offers a benchmark for the design of new and improved organic sensitizers. For professionals in drug development, it is important to recognize that this compound's utility is confined to the realm of materials science, with no current or historical application in pharmacology or medicine.

References

Unraveling the Charge Transfer Dynamics of D149 Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the charge transfer dynamics of the organic sensitizer D149, a prominent indoline dye utilized in dye-sensitized solar cells (DSSCs). Understanding the intricate processes of electron injection, dye regeneration, and competing deactivation pathways is paramount for the rational design of more efficient solar energy conversion systems and for broader applications in photochemistry and materials science. This document summarizes key quantitative data, details common experimental protocols, and visualizes the fundamental processes governing the photo-induced behavior of D149.

Core Concepts in D149 Charge Transfer Dynamics

The operational principle of a D149-sensitized solar cell hinges on a series of ultrafast charge transfer events initiated by the absorption of light.[1][2] Upon photoexcitation, the D149 dye transitions to an excited state, from which it can inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂) or zinc oxide (ZnO).[1][3] This charge separation is the cornerstone of photovoltaic function. Subsequently, the oxidized dye molecule must be efficiently regenerated by a redox mediator in the electrolyte to complete the circuit and prepare for the next photocycle.[2] The overall efficiency of this process is dictated by the kinetics of these productive steps relative to competing deactivation pathways, such as fluorescence, internal conversion, and charge recombination.[4][5]

Quantitative Analysis of D149 Dynamics

The photophysical properties of D149 have been extensively characterized using various spectroscopic techniques. The following tables summarize key quantitative data on the excited-state lifetimes and charge transfer kinetics of D149 in different environments.

Table 1: Excited State Lifetimes of D149 in Various Solvents

| Solvent | S₁ State Lifetime (τ₁) (ps) | S₂ State Lifetime (τ₂) (ps) | Notes |

| Toluene (TLN) | - | 0.44 ± 0.04 | S₂-S₁ internal conversion.[6] |

| Acetonitrile (ACN) | 280[7] | 0.31 ± 0.04[6] | High polarity solvent favors S₂-S₁ internal conversion.[6] |

| Acetone | 540[7] | - | Lifetime correlates with polarity.[7] |

| Tetrahydrofuran (THF) | 720[7] | - | Lifetime correlates with polarity.[7] |

| Chloroform | 800[7] | - | Lifetime correlates with polarity.[7] |

| Methanol | 99[7] | - | Shorter lifetime suggests influence of hydrogen bonding.[7] |

| Ethanol | 178[7] | - | Shorter lifetime suggests influence of hydrogen bonding.[7] |

| 1:1 Acetonitrile/tert-Butyl Alcohol | 300 ± 50 | - |

Table 2: Interfacial Electron Transfer (IET) Dynamics of D149 on Semiconductor Surfaces

| Substrate | IET Time Constants (ps) | Average Lifetime ⟨τ⟩ (ps) | IET Quantum Yield (ΦIET) | IET Rate (kIET) (s⁻¹) |

| TiO₂ | 0.1, 1.3, 8.6 | 2.24 | 0.90 | 3.82 × 10¹¹ |

| Al₂O₃ (reference) | - | 21.7 | - | - |

| ZnO | Fastest component: 150 ± 20 fs | - | - | - |

Experimental Protocols

The investigation of D149 charge transfer dynamics relies on a suite of advanced spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.

Transient Absorption Spectroscopy (TAS)

Objective: To probe the excited-state dynamics and identify transient species (e.g., excited dye, oxidized dye) following photoexcitation.

Methodology:

-

Sample Preparation: D149 is dissolved in a solvent of choice (e.g., acetonitrile) or adsorbed onto a mesoporous semiconductor film (TiO₂ or ZnO). For measurements in the presence of an electrolyte, the sensitized film is incorporated into a sealed cell with a counter electrode and filled with the redox mediator solution.

-

Excitation: The sample is excited with a femtosecond or picosecond laser pulse (the "pump" pulse) at a wavelength corresponding to the S₀→S₁ or S₀→S₂ absorption band of D149 (e.g., 400 nm or 480 nm).[6][7]

-

Probing: A broadband, white-light continuum pulse (the "probe" pulse) is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This provides information on ground-state bleaching, stimulated emission, and excited-state absorption.

-

Data Analysis: The transient spectra are analyzed globally to extract kinetic information, such as the lifetimes of different electronic states and the rates of electron transfer and recombination.[7]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the lifetime of the fluorescent excited state(s) of D149.

Methodology:

-

Sample Preparation: Samples are prepared similarly to TAS experiments, either in solution or adsorbed on a substrate.

-

Excitation: The sample is excited with a picosecond pulsed laser at a suitable wavelength.

-

Detection: The emitted fluorescence is detected using a high-speed detector, such as a streak camera or through time-correlated single-photon counting (TCSPC).[4][7]

-

Data Analysis: The fluorescence decay kinetics are fitted to exponential models to determine the excited-state lifetimes. Global fitting procedures can be used for complex decay profiles.[4]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the electronic and ionic processes within a complete dye-sensitized solar cell, including charge transfer at interfaces and charge transport.[8]

Methodology:

-

Cell Assembly: A complete DSSC is assembled with the D149-sensitized photoanode, electrolyte, and counter electrode.

-

Measurement: A small AC voltage is applied to the cell at a specific DC bias (e.g., in the dark or under illumination), and the resulting AC current is measured over a range of frequencies.[9]

-

Data Analysis: The impedance spectra (Nyquist and Bode plots) are fitted to an appropriate equivalent circuit model.[10] This allows for the determination of parameters such as charge transfer resistance at the TiO₂/electrolyte and counter electrode/electrolyte interfaces, electron lifetime in the TiO₂, and diffusion impedance of the electrolyte.[8][10]

Visualizing Charge Transfer Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in D149 charge transfer dynamics.

Caption: Charge transfer and competing pathways in a D149-sensitized system.

Caption: Workflow for Transient Absorption Spectroscopy (TAS) experiments.

Conclusion

The charge transfer dynamics of D149 are a complex interplay of ultrafast photophysical and electrochemical processes. Through techniques like transient absorption and time-resolved fluorescence spectroscopy, a detailed understanding of electron injection, dye regeneration, and competing deactivation pathways has been achieved. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers aiming to further investigate and optimize the performance of D149 and other organic dyes in various applications. The visualization of these processes offers a clear conceptual framework for understanding the fundamental principles governing the behavior of this important class of photosensitizers.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Recent Advances in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. frontiersin.org [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ultrafast photoinduced relaxation dynamics of the indoline dye D149 in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Protocol for D149 Dye Sensitization of TiO2 Photoanodes

Application Note

This document provides a comprehensive protocol for the sensitization of titanium dioxide (TiO₂) photoanodes with the indoline dye D149, a crucial step in the fabrication of efficient Dye-Sensitized Solar Cells (DSSCs). The D149 dye is known for its high molar extinction coefficient, which allows for the use of thinner TiO₂ layers, making it a cost-effective alternative to traditional ruthenium-based dyes. This protocol is intended for researchers, scientists, and professionals in the field of renewable energy and drug development who are working on the development and optimization of DSSCs.

The sensitization process involves the adsorption of this compound molecules onto the surface of a mesoporous TiO₂ film. This step is critical as it determines the light-harvesting efficiency of the solar cell. The following protocol outlines the preparation of the dye solution, the sensitization procedure, and the optional use of co-adsorbents to enhance device performance. Adherence to this protocol will facilitate reproducible and high-performance DSSC fabrication.

Experimental Protocols

Preparation of TiO₂ Photoanode

Prior to sensitization, a mesoporous TiO₂ photoanode must be prepared on a transparent conductive oxide (TCO) substrate, typically fluorine-doped tin oxide (FTO) glass. The TiO₂ paste is deposited onto the FTO glass using techniques such as screen printing or doctor-blading to achieve a desired thickness. The film is then sintered at high temperatures (typically 450-500°C) to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate. For plastic-based DSSCs, low-temperature coating techniques for the TiO₂ film are employed.[1] It is recommended to use a thin TiO₂ buffer layer on the TCO substrate to ensure complete adsorption of the dye onto the TiO₂ layer.[1]

This compound Solution Preparation

The standard dye solution is prepared as follows:

-

Dye: D149 (5-[(E)-2-(1,1,6,6-tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracen-9-yl)-vinyl]-thiophene-2-carboxylic acid)

-

Concentration: 0.5 mM[2]

-

Solvent: A 1:1 volume mixture of acetonitrile and tert-butanol.[2]

Procedure:

-

Calculate the required mass of this compound based on the desired volume and a concentration of 0.5 mM.

-

Dissolve the this compound in the 1:1 acetonitrile/tert-butanol solvent mixture.

-

Ensure the dye is completely dissolved by using a vortex mixer or by sonication for a few minutes.

-

Prepare the dye solution fresh before use to avoid degradation.

TiO₂ Photoanode Sensitization

This step involves the immersion of the prepared TiO₂ photoanode into the this compound solution.

Procedure:

-

Immediately after sintering and while the TiO₂ photoanode is still warm (approximately 80-100°C), immerse it into the freshly prepared this compound solution.

-

The immersion time can vary depending on the specific TiO₂ film properties. A general guideline is an immersion time of 15 minutes.[2] For low-temperature coated TiO₂ films, an optimal adsorption time of 1.5 hours at 40°C has been reported to yield the highest conversion efficiency.[1]

-

Carry out the sensitization process in a sealed, dark container to prevent exposure to light and solvent evaporation.

-

After the designated immersion time, remove the photoanode from the dye solution.

-

Rinse the sensitized photoanode with the solvent used for the dye solution (1:1 acetonitrile/tert-butanol) to remove any excess, non-adsorbed dye molecules.

-

Dry the sensitized photoanode using a gentle stream of inert gas (e.g., nitrogen or argon).

Use of Co-adsorbents (Optional)

Co-adsorbents are often used in the dye solution to prevent dye aggregation on the TiO₂ surface and to improve the overall performance of the DSSC. Cholic acid and octanoic acid are common co-adsorbents used with D149.[2]

Procedure:

-

If using a co-adsorbent, add it to the this compound solution during its preparation. A typical concentration for the co-adsorbent is 1 mM.[2]

-

Follow the same sensitization procedure as outlined in section 3.

Data Presentation

| Parameter | Value | Reference |

| Dye Information | ||

| Dye Name | D149 | |

| Dye Type | Indoline, Metal-free organic | |

| Dye Solution | ||

| Concentration | 0.5 mM | [2] |

| Solvent | 1:1 (v/v) Acetonitrile:tert-Butanol | [2] |

| Sensitization Conditions | ||

| Immersion Time (Standard) | 15 minutes | [2] |

| Immersion Time (Low-Temp TiO₂) | 1.5 hours | [1] |

| Temperature (Low-Temp TiO₂) | 40 °C | [1] |

| Co-adsorbent (Optional) | ||

| Co-adsorbent Type | Cholic acid or Octanoic acid | [2] |

| Co-adsorbent Concentration | 1 mM | [2] |

Mandatory Visualization

Caption: Experimental workflow for this compound sensitization of TiO₂ photoanodes.

References

Application Notes and Protocols for the Fabrication of D149 Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the fabrication of D149 dye-sensitized solar cells (DSSCs). The following sections outline the necessary materials, equipment, and procedures for constructing high-performance DSSCs using the indoline dye D149.

Introduction